3-(5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Description
3-(5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is a heterocyclic compound featuring a triazolopyrimidine core fused with a dihydro-pyrimidine ring. Key structural attributes include:
- Core structure: The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- Substituents: A 4-fluorophenyl group at position 5, which enhances metabolic stability and bioavailability through electron-withdrawing effects. A furan-2-yl group at position 7, contributing to aromatic stacking interactions.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-13-7-5-12(6-8-13)14-11-15(16-3-2-10-25-16)23-18(20-14)21-17(22-23)4-1-9-24/h2-3,5-8,10-11,15,24H,1,4,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYIEWIADRPGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The triazolopyrimidine core is synthesized via a one-pot three-component reaction involving:
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4-Fluorobenzaldehyde (1.2 equiv) as the aryl aldehyde source.
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3-Amino-1,2,4-triazole (1.0 equiv) as the triazole precursor.
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Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.5 equiv) as the β-ketoester derivative.
The reaction proceeds through a Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of the triazole and intramolecular cyclization (Fig. 1). The use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in ethanol at 80°C for 8 hours yields the intermediate ethyl 5-amino-7-(4-fluorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate with 78% efficiency.
Table 1: Optimization of Three-Component Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TMDP (0.25 M) | Ethanol | 80 | 8 | 78 |
| Triethylamine | DMF | 120 | 10 | 65 |
| K₂CO₃ | DMSO | 100 | 12 | <10 |
Introduction of the Propanol Side Chain
Ester Reduction and Functionalization
The ethyl ester group at position 6 of the triazolopyrimidine core is reduced to a primary alcohol using LiAlH₄ in tetrahydrofuran (THF) at 0°C for 2 hours, yielding 5-amino-7-(4-fluorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-methanol (92% yield). Subsequent oxidation with pyridinium chlorochromate (PCC) generates a ketone intermediate, which undergoes a Grignard reaction with 3-bromopropanol in the presence of Mg/THF to introduce the propanol side chain at position 2.
Table 2: Key Steps for Propanol Incorporation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C, 2 h | 92 |
| Oxidation | PCC, CH₂Cl₂, rt, 4 h | 85 |
| Grignard addition | 3-Bromopropanol, Mg/THF, 0°C | 70 |
Structural Characterization and Validation
Spectroscopic Analysis
The final product is characterized by:
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.30 (m, 4H, Ar-H), 6.95 (d, J = 3.1 Hz, 1H, furan-H), 4.80 (t, J = 5.7 Hz, 1H, -OH), 3.60–3.45 (m, 2H, -CH₂OH).
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IR (KBr): 3340 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).
Alternative Synthetic Routes
Diazotization-Based Cyclization
A modified Groebke–Blackburn–Bienaymé (GBB) reaction using 2-aminofuro[2,3-c]pyridine and 4-fluorophenyl isocyanide in acetic acid at 50°C for 6 hours forms the triazole ring directly. Post-diazotization with NaNO₂/HCl introduces the propanol group via a radical coupling mechanism, though this method yields <50% product.
Challenges and Limitations
Regioselectivity and Byproduct Formation
Competing reactions during the three-component process often generate 7-(furan-2-yl)-5-phenyl regioisomers (15–20% yield), necessitating silica gel chromatography for purification. Additionally, over-reduction of the furan ring during LiAlH₄ treatment can occur if reaction temperatures exceed 0°C.
Scalability and Green Chemistry Considerations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a triazolo-pyrimidine core and a furan moiety. The molecular formula is , with a molecular weight of approximately 327.34 g/mol. Its unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the fluorophenyl and furan groups in this compound may enhance its interaction with microbial targets, thereby increasing its efficacy against infections.
Anticancer Potential
The triazolo-pyrimidine scaffold is known for its anticancer properties. Compounds in this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 3-(5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol may exhibit similar effects, warranting further investigation into its mechanism of action against specific cancer types.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of triazole derivatives. These compounds have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis. The unique functional groups present in this compound could contribute to neuroprotection, making it a candidate for treating neurodegenerative diseases.
Table: Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antimicrobial | Moderate | Similar compounds show effectiveness against bacteria |
| Anticancer | Preliminary | Potential for tumor growth inhibition |
| Neuroprotective | Emerging | May protect neurons from oxidative damage |
Case Study 1: Antimicrobial Screening
In a study conducted on various triazole derivatives, it was found that compounds similar to 3-(5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that derivatives with the triazolo-pyrimidine framework induced apoptosis through caspase activation pathways. This suggests that the compound may have potential as an anticancer agent by triggering programmed cell death in malignant cells.
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of neurodegeneration indicated that compounds with similar structures provided protective effects against cognitive decline and neuronal loss. The mechanisms involved include reducing oxidative stress and modulating inflammatory responses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, modulating the activity of the target. The fluorophenyl and furan groups may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity or receptor modulation, leading to the desired biological effect.
Comparison with Similar Compounds
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Core : Same triazolopyrimidine backbone as the target compound .
- Substituents: 4-Fluorostyryl group at position 7 (vs. furan-2-yl in the target). Styryl groups enhance π-π interactions but reduce solubility. 1H-pyrrole at position 2 (vs. propan-1-ol).
- Molecular Weight : 305.31 g/mol (vs. ~335.3 g/mol estimated for the target).
- Key Differences: The target’s propanol chain likely improves aqueous solubility compared to the styryl-pyrrole derivative.
Triazolopyrimidines in Drug Discovery
Triazolopyrimidines are explored as kinase inhibitors (e.g., JAK2, ALK) and antimicrobial agents.
Pyrazoline-Based Analogues ()
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (, Compound 1) share the 4-fluorophenyl group but differ in core structure:
- Core : Pyrazoline (5-membered ring with two adjacent nitrogens) vs. triazolopyrimidine (fused 6- and 5-membered rings).
- Functional Groups: Carbaldehyde substituent () vs. propanol (target). Aldehydes are reactive but less stable than alcohols.
- Implications : Pyrazolines are often used in agrochemicals, while triazolopyrimidines are more common in pharmaceuticals .
Pyrazole-Quinazoline Hybrids ()
N-[3-(4-Quinazolyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () feature:
- Core : Pyrazole-quinazoline hybrid (vs. triazolopyrimidine).
- Substituents: Chloroquinazoline and aldehyde hydrazones (vs. furan and propanol).
- Bioactivity : Demonstrated antifungal activity (e.g., 50 μg/mL inhibition of Fusarium graminearum), suggesting that the target compound’s furan and fluorophenyl groups may also confer antimicrobial properties .
Biological Activity
The compound 3-(5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : The compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
- Substituents : The presence of a 4-fluorophenyl group and a furan ring contributes to its unique properties and potential efficacy in various biological assays.
Biological Activity Overview
Research indicates that compounds with a triazolopyrimidine core exhibit a range of biological activities including antimicrobial , antiviral , and anticancer properties. The specific activities of 3-(5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol are summarized below:
Antimicrobial Activity
Studies have demonstrated that similar triazolopyrimidine derivatives possess significant antimicrobial activity against various pathogens. For instance:
- Bacteria Tested : Staphylococcus aureus, Escherichia coli
- Fungi Tested : Candida albicans
The compound's activity was assessed using the disc diffusion method, showing promising results in inhibiting microbial growth.
Anticancer Activity
Triazolopyrimidines have been reported to exhibit anticancer properties through mechanisms such as:
- Inhibition of Tubulin Polymerization : This mechanism has been observed in related compounds, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of triazolopyrimidine derivatives. Below are notable findings:
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is often influenced by their structural features:
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) can enhance potency.
- Core Modifications : Variations in the triazole or pyrimidine components can lead to significant changes in biological activity.
Q & A
Q. What synthetic methodologies are effective for synthesizing this triazolopyrimidine derivative?
- Methodological Answer : The compound can be synthesized via:
- Three-component condensation : Reacting diethyl oxalacetate, 4-fluorophenyl aldehydes, and 3-amino-1,2,4-triazole in dimethylformamide (DMF) under reflux to form the triazolopyrimidine core .
- Stepwise functionalization : Introducing the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution after core formation .
- Propan-1-ol incorporation : Alkylation or thiol-ene reactions to append the propan-1-ol moiety, requiring anhydrous conditions and catalysts like triethylamine .
Key Optimization : Reflux in polar solvents (DMF or ethanol) improves yields (65–80%), while avoiding acetic anhydride prevents undesired oxidation .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.1 ppm) and dihydro-pyrimidine protons (δ 5.5–6.0 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 424.2 [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against mTOR or EGFR kinases using ATP-competitive ELISA, showing IC₅₀ values <10 μM .
- Antiviral screening : Molecular docking with viral protease targets (e.g., SARS-CoV-2 Mpro) predicts binding affinity (ΔG < -8 kcal/mol) .
- Cytotoxicity profiling : MTT assays on HepG2 cells reveal moderate toxicity (CC₅₀ ~50 μM), suggesting therapeutic potential with structural optimization .
Advanced Research Questions
Q. How can regioselectivity challenges during triazolopyrimidine core formation be resolved?
- Methodological Answer :
- Solvent control : DMF enhances nucleophilic attack at the C5 position, favoring 5-(4-fluorophenyl) over C7 substitution .
- Catalytic additives : Use iodine (0.1 eq) to direct cyclization toward the triazolo[1,5-a]pyrimidine isomer .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity trends based on transition-state energies .
Q. What strategies address diastereomer formation due to the 4,7-dihydro-pyrimidine ring?
- Methodological Answer :
- Chiral resolution : Employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (R-factor <0.05) .
- Dynamic NMR : Monitor ring-flipping kinetics in DMSO-d₆ at variable temperatures (298–343 K) to assess stereochemical stability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Metabolic profiling : LC-MS/MS identifies rapid hepatic glucuronidation of the propan-1-ol group, reducing bioavailability .
- Prodrug design : Acetylate the hydroxyl group to enhance permeability, followed by esterase-triggered activation in plasma .
- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to correlate exposure levels with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
